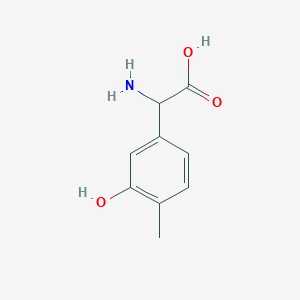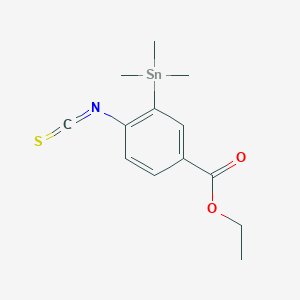
5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine is a heterocyclic organic compound with the molecular formula C20H19BrN2O4 It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and two 4-methoxybenzyl groups attached to the 2- and 4-positions via oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine.
Protection of Hydroxyl Groups: The hydroxyl groups of 4-methoxybenzyl alcohol are protected using a suitable protecting group.
Nucleophilic Substitution: The protected 4-methoxybenzyl alcohol is then reacted with 5-bromopyrimidine under basic conditions to form the desired product.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being studied.
相似化合物的比较
Similar Compounds
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine: Similar structure but with only one 4-methoxybenzyl group.
5-Bromo-2-(4-methoxybenzylamino)pyrimidine: Similar structure but with an amino group instead of an oxygen atom linking the 4-methoxybenzyl group.
Uniqueness
5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine is unique due to the presence of two 4-methoxybenzyl groups, which can influence its reactivity and potential applications. The dual substitution pattern can provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C20H19BrN2O4 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC 名称 |
5-bromo-2,4-bis[(4-methoxyphenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C20H19BrN2O4/c1-24-16-7-3-14(4-8-16)12-26-19-18(21)11-22-20(23-19)27-13-15-5-9-17(25-2)10-6-15/h3-11H,12-13H2,1-2H3 |
InChI 键 |
JFNCTRUUYUOPGP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


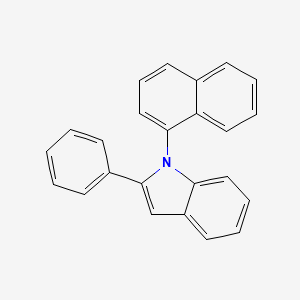


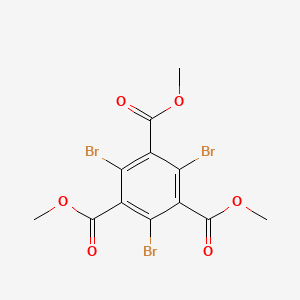
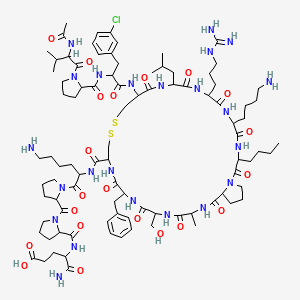
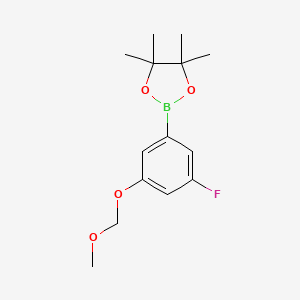
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)

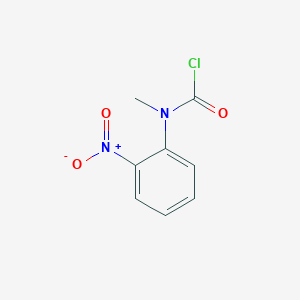
![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)
